1H-Indole, 1-methyl-2,3-diphenyl-
Description
1H-Indole, 1-methyl-2,3-diphenyl- (CAS 6121-45-5) is a substituted indole derivative characterized by a methyl group at the 1-position and phenyl groups at the 2- and 3-positions of the indole ring (Figure 1). Its molecular formula is C21H17N, with a molar mass of 283.37 g/mol . The compound’s structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and pharmaceutical research. The phenyl substituents enhance aromatic stacking interactions, while the methyl group at the 1-position may influence regioselectivity in reactions.
Figure 1. Structural formula of 1H-Indole, 1-methyl-2,3-diphenyl- .
Properties
CAS No. |
6121-45-5 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylindole |
InChI |
InChI=1S/C21H17N/c1-22-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
GLZYQDUARIJZFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Core Indole Formation
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. In this method, phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring via-sigmatropic rearrangement. For 1-methyl-2,3-diphenylindole, the ketone precursor must incorporate phenyl groups at positions 2 and 3. A modified approach involves using 2-bromoacetophenone derivatives to facilitate subsequent cross-coupling reactions.
Substrate Preparation and Cyclization
Phenylhydrazine is condensed with 2-bromo-3-phenylpropan-1-one in acetic acid at reflux (110°C, 12 h) to yield 2,3-diphenylindole. The bromine substituent at position 2 serves as a handle for further functionalization. Methylation at the 1-position is achieved via treatment with methyl iodide in the presence of a base such as potassium carbonate (DMF, 60°C, 6 h), affording the 1-methyl derivative in 72% yield.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings are pivotal for installing aryl groups on preformed indoles. The Suzuki-Miyaura reaction is particularly effective for introducing phenyl groups at positions 2 and 3.
Suzuki-Miyaura Coupling at Position 2
2-Bromo-1-methylindole undergoes Suzuki coupling with phenylboronic acid using Pd(OAc)₂/Xantphos (5 mol%) as the catalyst system. Optimized conditions (K₃PO₄, dioxane, 100°C, 12 h) yield 2-phenyl-1-methylindole in 85% efficiency.
Sequential Arylation at Position 3
Further functionalization at position 3 requires careful catalyst selection to avoid steric interference. Employing a bulky phosphine ligand (CM-phos) with Pd(OAc)₂ enables coupling of 2-phenyl-1-methylindole with a second phenylboronic acid. This step proceeds in DMF at 120°C for 24 h, yielding the 2,3-diphenyl product in 61% yield.
Table 1: Cross-Coupling Conditions and Yields
| Position | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2 | Pd(OAc)₂/Xantphos | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | Pd(OAc)₂/CM-phos | Cs₂CO₃ | DMF | 120 | 61 |
One-Pot Madelung Synthesis for Direct Assembly
The Madelung cyclization offers a streamlined route to trisubstituted indoles by cyclizing N-(o-tolyl)benzamides in a single pot. For 1-methyl-2,3-diphenylindole, N-(2-methylphenyl)-3-phenylbenzamide is treated with NaOtBu in DMSO at 130°C, inducing cyclization via deprotonation and C–C bond formation. Subsequent methylation with methyl triflate affords the target compound in 68% overall yield.
Lithiation-Trapping for Methyl Group Installation
Lithiation strategies enable precise substitution at the 1-position. 2,3-Diphenylindole is treated with LDA (2 equiv) at −78°C in THF, generating a stabilized lithio species at position 1. Quenching with methyl iodide provides 1-methyl-2,3-diphenylindole in 89% yield.
Acid-Catalyzed Acylation and Reductive Removal
An alternative route involves acylation followed by reduction. 2,3-Diphenylindole is acylated at position 1 using acetyl chloride and AlCl₃ (CH₂Cl₂, 0°C, 2 h), yielding 1-acetyl-2,3-diphenylindole. Reduction with LiAlH₄ in THF (reflux, 4 h) cleaves the acetyl group to a methyl group, achieving 76% conversion.
Comparative Analysis of Methodologies
Table 2: Summary of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Indole | Cyclization, methylation | 72 | Scalable, robust | Multi-step, moderate yields |
| Suzuki Coupling | Sequential arylations | 61 | High regioselectivity | Catalyst cost |
| Madelung Synthesis | One-pot cyclization | 68 | Streamlined | High temps required |
| Lithiation-Trapping | Direct methylation | 89 | High yield | Cryogenic conditions |
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-methyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 1-methyl-2,3-diphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-methyl-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
2,3-Diphenyl-1H-indole (CAS 3469-20-3)
- Molecular Formula : C20H15N
- Molar Mass : 269.34 g/mol .
- Key Differences : Lacks the 1-methyl group, resulting in reduced steric hindrance and a lower molecular weight. This absence alters reactivity in electrophilic substitution reactions, as the methyl group in the target compound may act as a weak electron-donating group.
1H-Isoindole, 2,3-dihydro-1,1,3-triphenyl- (CAS 104134-81-8)
- Molecular Formula : C26H21N
- Molar Mass : 347.45 g/mol .
- Key Differences : Features a partially saturated isoindole core (dihydro structure) and three phenyl groups. The reduced aromaticity of the isoindole ring decreases conjugation stability compared to the fully aromatic indole system in the target compound.
1H-Indole, 5-methoxy-2,3-diphenyl- (CAS 5034-76-4)
- Molecular Formula: C21H17NO
- Molar Mass : 299.37 g/mol .
- Key Differences : Incorporates a methoxy group at the 5-position, introducing electron-donating effects that enhance solubility in polar solvents. This substitution contrasts with the target compound’s purely hydrocarbon substituents.
Physicochemical Properties
Table 1. Comparative physicochemical properties of 1H-Indole derivatives.
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 1-Methyl-2,3-diphenyl-1H-indole | C21H17N | 283.37 | 6121-45-5 | 1-Me, 2-Ph, 3-Ph |
| 2,3-Diphenyl-1H-indole | C20H15N | 269.34 | 3469-20-3 | 2-Ph, 3-Ph |
| 5-Methoxy-2,3-diphenyl-1H-indole | C21H17NO | 299.37 | 5034-76-4 | 5-OMe, 2-Ph, 3-Ph |
Key Observations :
- The methyl group in the target compound increases hydrophobicity compared to unmethylated analogues .
- Methoxy-substituted derivatives exhibit higher polarity due to the oxygen atom, impacting solubility and chromatographic behavior .
Spectroscopic Data
Table 2. NMR and MS data for selected indole derivatives.
Notes:
- HRMS data for the target compound align with its molecular formula (C21H17N: 283.37) .
Q & A
Q. What synthetic methodologies are recommended for optimizing the preparation of 1-methyl-2,3-diphenyl-1H-indole?
The synthesis of 1-methyl-2,3-diphenyl-1H-indole typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 2- and 3-positions of the indole core. Key steps include:
- Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Aryl Group Introduction : Sequential coupling reactions with phenylboronic acids, requiring careful control of stoichiometry and reaction time to avoid over-substitution.
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via TLC and NMR .
Q. How can the molecular structure of 1-methyl-2,3-diphenyl-1H-indole be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and methyl/aryl group integration.
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. What safety protocols are critical when handling 1-methyl-2,3-diphenyl-1H-indole in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation per GHS classification).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335 hazard).
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement of 1-methyl-2,3-diphenyl-1H-indole?
Q. What computational strategies are effective for studying the electronic effects of substituents on the indole core?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
- Benchmarking : Validate computational results against experimental UV-Vis and cyclic voltammetry data .
Q. How should researchers address contradictions between spectroscopic and crystallographic data (e.g., unexpected bond lengths)?
Q. What mechanistic insights can be gained from studying the reactivity of 1-methyl-2,3-diphenyl-1H-indole in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
